2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane
Overview
Description
2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a difluorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2,6-difluorophenol with ethylene oxide to form 2-(2,6-difluorophenoxy)ethanol. This intermediate is then reacted with a suitable dioxolane precursor under acidic conditions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The difluorophenoxy group can enhance binding affinity and specificity, while the dioxolane ring may influence the compound’s stability and reactivity. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Difluorophenoxy)ethanol: A precursor in the synthesis of 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane.
2,6-Difluorophenol: Another related compound with similar chemical properties.
1,3-Dioxolane: The core structure present in the compound.
Uniqueness
This compound is unique due to the combination of the difluorophenoxy group and the dioxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
The compound 2-(2-(2,6-Difluorophenoxy)ethyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antiviral properties, interactions with neurotransmitter systems, and implications in therapeutic applications.
Molecular Characteristics
- Chemical Formula : C₁₁H₁₂F₂O₃
- Molecular Weight : Approximately 230.21 g/mol
- Structural Features : The compound features a dioxolane ring and a difluorophenoxy group, enhancing its lipophilicity and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that can include nucleophilic substitutions and ring-opening reactions. The presence of fluorine atoms in the difluorophenoxy group significantly enhances the compound's stability and biological profile compared to similar compounds lacking such modifications.
Antiviral Properties
Research indicates that this compound exhibits notable antiviral properties. It has shown potential in inhibiting viral replication mechanisms associated with various pathogens, including HIV. Specifically, it interferes with enzyme activities crucial for viral replication pathways, demonstrating efficacy in laboratory settings.
Table 1: Antiviral Activity Summary
Virus Type | Mechanism of Action | Reference |
---|---|---|
Human Immunodeficiency Virus (HIV) | Inhibition of viral replication | |
Other Viral Pathogens | Interference with replication enzymes |
Neuroprotective Effects
The compound also interacts with neurotransmitter receptors, suggesting potential applications in treating central nervous system disorders. Studies have indicated that it may modulate receptor activity linked to neuroprotection.
Table 2: Neuroprotective Activity Overview
Receptor Type | Effect | Reference |
---|---|---|
N-methyl-D-aspartate (NMDA) | Modulation of activity | |
Other Neurotransmitter Receptors | Potential neuroprotective effects |
Study on Antibacterial Activity
A comparative study examined various dioxolane derivatives, including this compound. The results indicated significant antibacterial activity against specific strains of bacteria while also highlighting the compound's unique structural advantages.
Table 3: Antibacterial Activity Results
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 625–1250 µg/mL |
Other Dioxolane Derivatives | Pseudomonas aeruginosa | Varies by compound |
Pharmacological Applications
Additional studies have explored the pharmacological applications of this compound in various therapeutic contexts. Its dual role as an antimicrobial agent and a potential treatment for viral infections positions it as a candidate for further development.
Properties
IUPAC Name |
2-[2-(2,6-difluorophenoxy)ethyl]-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c12-8-2-1-3-9(13)11(8)16-5-4-10-14-6-7-15-10/h1-3,10H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOSKWYBNWXBMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237109 | |
Record name | 1,3-Dioxolane, 2-[2-(2,6-difluorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443345-72-9 | |
Record name | 1,3-Dioxolane, 2-[2-(2,6-difluorophenoxy)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443345-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxolane, 2-[2-(2,6-difluorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001237109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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